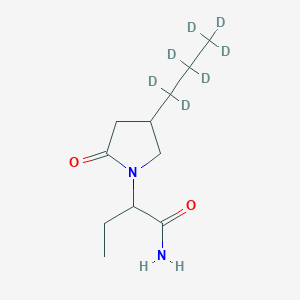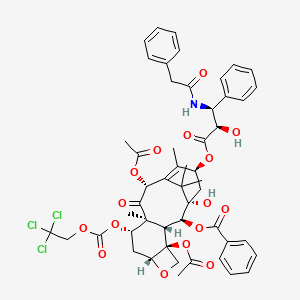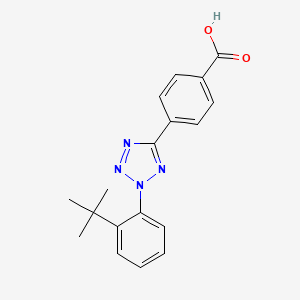
Lithium-6Li deuteroxide deuterate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium-6Li deuteroxide deuterate is a compound with the chemical formula 6LiOD · D2O. It is composed of lithium-6, deuterium, and oxygen. This compound is notable for its high isotopic purity, with 95% of the lithium being lithium-6 and 98% of the deuterium being deuterium-2 . It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium-6Li deuteroxide deuterate can be synthesized through the reaction of lithium-6 hydroxide with deuterium oxide (heavy water). The reaction typically occurs under controlled conditions to ensure high isotopic purity. The general reaction is as follows: [ \text{6LiOH} + \text{D}_2\text{O} \rightarrow \text{6LiOD} \cdot \text{D}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the use of high-purity lithium-6 and deuterium oxide. The process requires precise control of reaction conditions, including temperature and pressure, to achieve the desired isotopic purity. The compound is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions: Lithium-6Li deuteroxide deuterate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium-6 carbonate and deuterium oxide.
Reduction: It can be reduced to form lithium-6 hydride and deuterium gas.
Substitution: The deuterium atoms can be substituted with hydrogen atoms in certain reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or air under controlled conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Hydrogen gas or other hydrogen-containing compounds.
Major Products Formed:
Oxidation: Lithium-6 carbonate (6Li2CO3) and deuterium oxide (D2O).
Reduction: Lithium-6 hydride (6LiH) and deuterium gas (D2).
Substitution: Lithium hydroxide (LiOH) and hydrogen gas (H2).
Scientific Research Applications
Lithium-6Li deuteroxide deuterate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of deuterium in isotopic labeling studies.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and study enzyme mechanisms.
Medicine: Investigated for its potential use in medical imaging and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds and materials for nuclear fusion research.
Mechanism of Action
The mechanism of action of lithium-6Li deuteroxide deuterate involves its interaction with various molecular targets and pathways. In biological systems, lithium-6 can inhibit enzymes such as inositol monophosphatase and glycogen synthase kinase-3 (GSK-3), leading to various physiological effects. Deuterium, on the other hand, can replace hydrogen in biological molecules, affecting their stability and reactivity .
Comparison with Similar Compounds
Lithium deuteroxide (LiOD): Similar in composition but lacks the isotopic purity of lithium-6Li deuteroxide deuterate.
Lithium-6 hydroxide (6LiOH): Contains lithium-6 but does not include deuterium.
Deuterium oxide (D2O): Contains deuterium but lacks lithium.
Uniqueness: this compound is unique due to its high isotopic purity and the combination of lithium-6 and deuterium. This makes it particularly valuable in applications requiring precise isotopic labeling and in nuclear fusion research .
Properties
Molecular Formula |
HLi |
|---|---|
Molecular Weight |
8.02922467 g/mol |
IUPAC Name |
deuteride;lithium-6(1+) |
InChI |
InChI=1S/Li.H/q+1;-1/i1-1;1+1 |
InChI Key |
SRTHRWZAMDZJOS-BBGAZUBOSA-N |
Isomeric SMILES |
[2H-].[6Li+] |
Canonical SMILES |
[H-].[Li+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


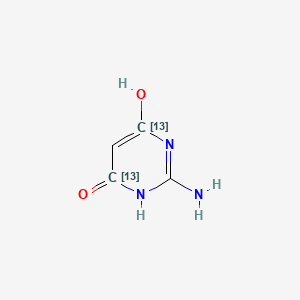
![Methyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13840573.png)
![4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester](/img/structure/B13840579.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)
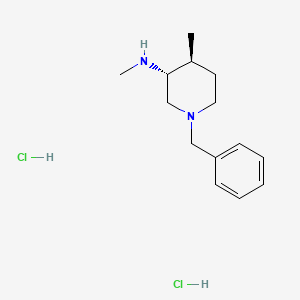

![(2S,4R)-4-(Acetylthio)-2-[[(aminosulfonyl)[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl) Ethyl Ester](/img/structure/B13840609.png)

